[4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone
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Overview
Description
[4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone is a complex organic compound that features a combination of azole, phenyl, pyridyl, and piperazine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone typically involves multi-step organic reactions. The process may start with the preparation of the azole and pyridyl intermediates, followed by their coupling with the phenyl and piperazine moieties under controlled conditions. Common reagents might include organic solvents, catalysts, and protective groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azole or piperazine rings.
Reduction: Reduction reactions could target the ketone group in the methanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. Research might focus on its interactions with biological macromolecules.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They might be explored as candidates for treating diseases like cancer, infections, or neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for [4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
[4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)phenyl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone: shares similarities with other azole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H27N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[4-(2-propan-2-yltetrazol-5-yl)phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N7O/c1-17(2)29-25-21(24-26-29)19-3-5-20(6-4-19)22(30)28-15-13-27(14-16-28)12-9-18-7-10-23-11-8-18/h3-8,10-11,17H,9,12-16H2,1-2H3 |
InChI Key |
VRRPZDGKMXFCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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